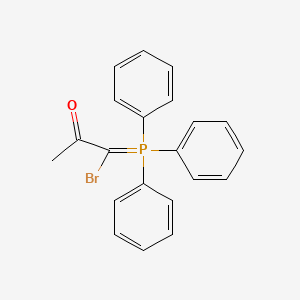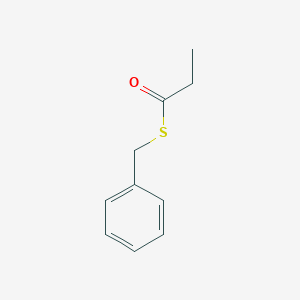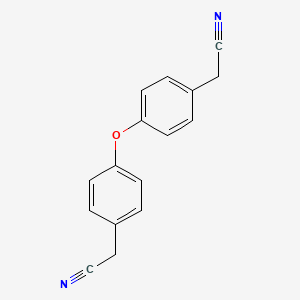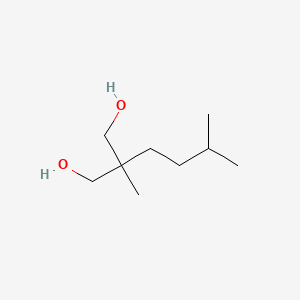
1,3-Propanediol, 2-isopentyl-2-methyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-Propanediol, 2-isopentyl-2-methyl- is a chemical compound with the molecular formula C7H16O2. It is a colorless, biodegradable glycol that is widely used in various industrial applications, particularly in the production of polymers and coatings .
Preparation Methods
The synthesis of 1,3-Propanediol, 2-isopentyl-2-methyl- involves several steps. One common method includes the following steps:
Aldol Condensation: Iso-valderaldehyde is reacted with an aqueous solution of a hydroxide base (such as sodium hydroxide or potassium hydroxide) and methanol to form (2Z)-2-isopropyl-5-methyl-2-hexenal.
Reduction: The (2Z)-2-isopropyl-5-methyl-2-hexenal is then reduced to form 2-isopropyl-5-methylhexanal.
Formaldehyde Reaction: The 2-isopropyl-5-methylhexanal is reacted with formaldehyde and an inorganic base to form 2-isopentyl-2-isopropylpropane-1,3-diol.
Methylation: Finally, the 2-isopentyl-2-isopropylpropane-1,3-diol is methylated to form 1,3-Propanediol, 2-isopentyl-2-methyl-.
Chemical Reactions Analysis
1,3-Propanediol, 2-isopentyl-2-methyl- undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: It can be reduced to form alcohols.
Substitution: It can undergo substitution reactions with halogens or other nucleophiles.
Hydrogenation: It can be hydrogenated to form different products depending on the catalyst and conditions used.
Common reagents used in these reactions include hydrogen, halogens, and various catalysts such as copper or palladium. The major products formed from these reactions include alcohols, aldehydes, and carboxylic acids .
Scientific Research Applications
1,3-Propanediol, 2-isopentyl-2-methyl- has several scientific research applications:
Biology: It is used in the preparation of various biochemical reagents and as a solvent in biological experiments.
Medicine: It is used in the formulation of certain pharmaceuticals and as a stabilizer in drug formulations.
Industry: It is widely used in the production of polymers, coatings, and as a precursor for methyl methacrylate, which is used to produce polymethyl methacrylate glass
Mechanism of Action
The mechanism of action of 1,3-Propanediol, 2-isopentyl-2-methyl- involves its interaction with various molecular targets and pathways. It acts as a glycol, participating in various biochemical reactions and processes. Its primary hydroxyl groups allow it to react with diacids to form polyesters, which are used in various industrial applications .
Comparison with Similar Compounds
1,3-Propanediol, 2-isopentyl-2-methyl- can be compared with other similar compounds such as:
2-Methyl-1,3-propanediol: This compound is also a glycol and is used in similar applications, but it has a different molecular structure and properties.
Neopentyl glycol: This compound is used in the synthesis of polyesters, paints, lubricants, and plasticizers.
Trimethylolpropane: This compound is used in the production of alkyd resins, polyurethanes, and synthetic lubricants.
1,3-Propanediol, 2-isopentyl-2-methyl- is unique due to its specific molecular structure, which provides distinct properties and applications in various fields.
Properties
CAS No. |
25462-50-4 |
|---|---|
Molecular Formula |
C9H20O2 |
Molecular Weight |
160.25 g/mol |
IUPAC Name |
2-methyl-2-(3-methylbutyl)propane-1,3-diol |
InChI |
InChI=1S/C9H20O2/c1-8(2)4-5-9(3,6-10)7-11/h8,10-11H,4-7H2,1-3H3 |
InChI Key |
SXKIAUOJJWKUTP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CCC(C)(CO)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


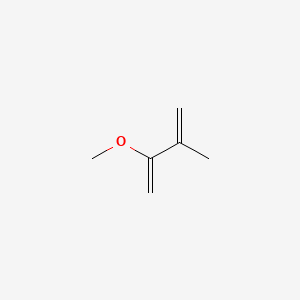
![Bis[(oxiran-2-yl)methyl] 4-methylcyclohexane-1,2-dicarboxylate](/img/structure/B14699716.png)
![4-[2-[4-(4,6-Diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenyl]ethyl]benzenesulfonyl fluoride;ethanesulfonic acid](/img/structure/B14699739.png)
![1-(3-Azabicyclo[3.2.2]non-3-yl)-8-(1,4,5,6,7,7-hexachloro-3-octylbicyclo[2.2.1]hept-5-en-2-yl)octan-1-one](/img/structure/B14699747.png)
![1-Propanol, 3-[(4-aminobutyl)amino]-](/img/structure/B14699751.png)
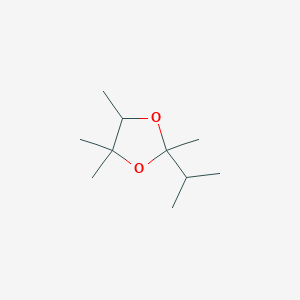
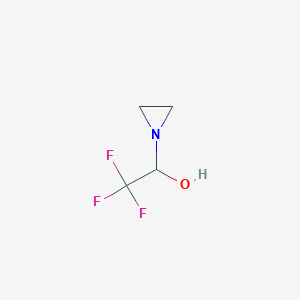
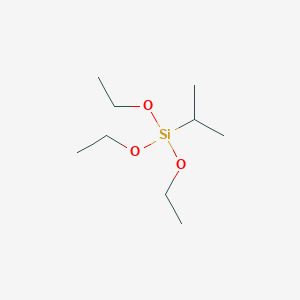
![1-Chloro-4-[2-(4-methoxyphenyl)ethyl]benzene](/img/structure/B14699770.png)
